molecular formula C9H10N2O3 B1296337 4-(Dimethylamino)-2-nitrobenzaldehyde CAS No. 56670-20-3

4-(Dimethylamino)-2-nitrobenzaldehyde

Cat. No. B1296337
CAS RN: 56670-20-3
M. Wt: 194.19 g/mol
InChI Key: DHLFXZQEAWYQLC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-nitrobenzaldehyde is an aromatic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Molecular Structure Analysis

The structure and dynamics of crystalline 4-(Dimethylamino)benzaldehyde are assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations . The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations .


Chemical Reactions Analysis

4-(Dimethylamino)-2-nitrobenzaldehyde exhibits temperature-sensitive protonation behavior . The protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, is significantly impacted by temperature .

Scientific Research Applications

Organocatalysis

One study explores the use of m-dimethylamino substituted inherently chiral calix[4]arene derivatives as bifunctional organocatalysts for enantioselective aldol reactions. This work demonstrates the potential of 4-(Dimethylamino)-2-nitrobenzaldehyde derivatives in stereoselective synthesis, where specific reactions yielded high enantiomeric excesses (ee) and diastereomeric ratios (dr), highlighting the significance of the chiral calixarene skeleton in stereocontrol (Xu, Li, Chen, & Huang, 2008).

Synthesis of Novel Compounds

Research into the metallation of new imines derived from reactions involving 4-(Dimethylamino)-2-nitrobenzaldehyde has shown the formation of compounds with potential antimicrobial and anticancer activities. This work illustrates the compound's utility as a precursor in synthesizing biologically active metallated products (El-Sawi & Sayed, 2013).

Material Science

A study on the synthesis, structural characterization, and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide showcases the application of 4-(Dimethylamino)-2-nitrobenzaldehyde derivatives in creating materials with effective antibacterial properties. The research presents the synthesis process and the evaluation of these compounds' antibacterial efficacy (He & Xue, 2021).

Safety And Hazards

The safety data sheet for 4-(Dimethylamino)benzaldehyde indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-(dimethylamino)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFXZQEAWYQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303079
Record name 4-Dimethylamino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-nitrobenzaldehyde

CAS RN

56670-20-3
Record name 56670-20-3
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Record name 4-Dimethylamino-2-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylamino-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

720 parts of phosphorus oxychloride is added at 25°C to a solution of 498 parts of m-nitrodimethylaniline in 1800 parts by volume of dimethylformamide. The mixture is then heated within 1 hour to 75° to 80°C and stirred at this temperature for six hours. After the solution has cooled it is poured into 6000 parts of ice-water. The precipitate is suction filtered, washed and recrystallized from acetone. 385 parts (66% of theory) of 2-nitro-4-dimethylaminobenzaldehyde having a melting point of 115° to 116°C is obtained. ##SPC14##
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Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, 51 g (0.33 mol) of phosphorus oxychloride (manufactured by Wako Pure Chemical Industries, Ltd.) were added dropwise to 88 ml of cooled dimethylformaldehyde (DMF). The dropping rate was adjusted so as to keep a temperature of 2° C. to 4° C. at the time of dropping, and stirring was further continued for 30 minutes at 2° C. after the completion of dropping. To this mixture, a 70-ml dimethylformamide solution of 54.8 g (0.33 mol) of N,N-dimethyl-3-nitroaniline (manufactured by Tokyo Kasei Kogyo Co., Ltd.) was added dropwise such that the reaction temperature does not exceed 5° C.; and the mixture was stirred for 2 hours as it was. Thereafter, temperature was gradually raised, and the mixture was stirred at 60° C. for one night. After being cooled to room temperature, the reaction liquid was poured into vigorously stirred 500 ml of ice water. The pH of the mixture was adjusted to about 8 with sodium acetate being added thereto, and the precipitated crystal was filtered out and dried, whereby 50.2 g of a crude product were obtained. This product was recrystallized from acetone/normal hexane, whereby 21 g of the aimed product were obtained (yield: 33%).
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51 g
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54.8 g
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33%

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